molecular formula C11H11NO2 B14259439 2-[(Benzyloxy)methyl]-1,3-oxazole CAS No. 344435-42-3

2-[(Benzyloxy)methyl]-1,3-oxazole

Cat. No.: B14259439
CAS No.: 344435-42-3
M. Wt: 189.21 g/mol
InChI Key: LWDRJUJFIGPAGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the benzyloxy methyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde can form the oxazole ring, which is then alkylated with benzyl chloride to introduce the benzyloxy group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzyloxy)methyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Benzyloxy)methyl]-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-[(Benzyloxy)methyl]-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and the oxazole ring allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

344435-42-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-2-4-10(5-3-1)8-13-9-11-12-6-7-14-11/h1-7H,8-9H2

InChI Key

LWDRJUJFIGPAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NC=CO2

Origin of Product

United States

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